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molecular formula C10H10ClN3O B8486157 1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]-N-methylmethanamine

1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]-N-methylmethanamine

Cat. No. B8486157
M. Wt: 223.66 g/mol
InChI Key: QVFQWZFDRYXCCU-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

MeNH2 in EtOH (6 mL, 8 M, 48 mmol) was added to 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (1.5 g, 6.5 mmol) in EtOH (20 mL). After 20 h the solvent was evaporated and the residue was dried in vacuum to give 1.47 g (100%) of the title compound. LC-MS (M++1): 224
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[N:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=2)[O:7][N:6]=1>CCO>[Cl:16][C:12]1[CH:11]=[C:10]([C:8]2[O:7][N:6]=[C:5]([CH2:4][NH:2][CH3:1])[N:9]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
1.5 g
Type
reactant
Smiles
ClCC1=NOC(=N1)C1=CC(=CC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 h the solvent was evaporated
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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